molecular formula C12H8ClIN2O4 B14730995 Bis(3-nitrophenyl)iodanium chloride CAS No. 6293-62-5

Bis(3-nitrophenyl)iodanium chloride

Cat. No.: B14730995
CAS No.: 6293-62-5
M. Wt: 406.56 g/mol
InChI Key: SRIHWRQPGGTXPM-UHFFFAOYSA-M
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Description

Bis(3-nitrophenyl)iodanium chloride is a diaryliodonium salt belonging to the class of hypervalent iodine compounds. These reagents are valued in modern organic synthesis as versatile, environmentally friendly alternatives to heavy metal-based reagents . They serve as efficient precursors for transferring electrophilic aryl groups in various transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . A prominent application of iodonium salts is in photopolymerization, where they act as photoinitiators. Upon irradiation, often sensitized by a dye, they decompose to generate radicals that efficiently initiate the polymerization of monomers like acrylates . The electron-withdrawing nitro groups on this particular compound are expected to influence its reactivity and reduction potential, potentially enhancing its efficacy in such initiating systems. Furthermore, iodonium salts can be grafted onto electrode surfaces through electrochemical reduction, forming robust organic layers that improve the adhesion and performance of subsequent coatings, such as the conductive polymer PEDOT:PSS . The mechanism of action frequently involves electron transfer processes. In enzymatic contexts, analogous iodonium compounds like diphenyleneiodonium (DPI) are known to inhibit flavoenzymes by a radical mechanism, where the enzyme's reduced redox center (such as FAD) donates an electron to the iodonium compound, leading to covalent modification and inhibition of the enzyme . In synthetic and materials chemistry, the reactivity often begins with an electron transfer to or from the iodonium salt, leading to the formation of an aryl radical or the arylation of a nucleophile . This product, this compound, is intended for research applications in these and other areas, including the development of new synthetic methodologies and functional materials. This product is For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

6293-62-5

Molecular Formula

C12H8ClIN2O4

Molecular Weight

406.56 g/mol

IUPAC Name

bis(3-nitrophenyl)iodanium;chloride

InChI

InChI=1S/C12H8IN2O4.ClH/c16-14(17)11-5-1-3-9(7-11)13-10-4-2-6-12(8-10)15(18)19;/h1-8H;1H/q+1;/p-1

InChI Key

SRIHWRQPGGTXPM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

Preparation Methods

Reaction of 3-Nitroiodobenzene with 3-Nitrobenzene

A core strategy involves oxidative coupling of 3-nitroiodobenzene with 3-nitrobenzene in the presence of an oxidizing agent. This method adapts protocols for symmetric diaryliodonium salts:

  • Oxidant Selection : meta-Chloroperbenzoic acid (mCPBA) or Oxone® are employed to oxidize iodine(I) to iodine(III).
  • Acid Medium : Trifluoromethanesulfonic acid (TfOH) or HCl facilitates iodonium formation. For chloride salts, HCl is preferred to introduce the counterion.
  • Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0–40°C ensures solubility and controlled reactivity.

Example Protocol :

  • Combine 3-nitroiodobenzene (1.0 equiv), 3-nitrobenzene (2.2 equiv), mCPBA (1.1 equiv), and HCl (3.0 equiv) in DCM.
  • Stir at 25°C for 12–24 hours.
  • Isolate via precipitation with diethyl ether, yielding bis(3-nitrophenyl)iodanium chloride (65–78% yield).

Challenges :

  • Nitro groups may deactivate the arene, necessitating extended reaction times.
  • Competing side reactions (e.g., over-oxidation) require strict stoichiometric control.

Anion Exchange from Preformed Diaryliodonium Salts

Triflate-to-Chloride Metathesis

Diaryliodonium triflates or tetrafluoroborates are intermediates for anion exchange. This two-step process is scalable and avoids harsh nitration conditions:

  • Synthesize Triflate Intermediate :
    • React bis(3-nitrophenyl)iodonium triflate using flow chemistry (residence time: 60 s, 80°C).
  • Anion Exchange :
    • Treat the triflate with aqueous KCl (3.0 equiv) in acetone.
    • Precipitate the chloride salt via cooling (−20°C, 12 hours).

Yield Optimization :

  • Excess KCl (5.0 equiv) and prolonged stirring (24 hours) improve chloride incorporation (89–93% yield).

Nitration of Diaryliodonium Chloride Precursors

Post-Assembly Nitration

Nitrating preformed diphenyliodonium chloride introduces nitro groups selectively. This method mirrors nitration conditions for phenolic compounds:

Nitration Protocol :

  • Dissolve diphenyliodonium chloride (1.0 equiv) in dichloromethane.
  • Add fuming nitric acid (2.2 equiv, 70% concentration) dropwise at −5°C.
  • Stir for 8 hours, then quench with ice water.
  • Extract with DCM, wash with NaHCO₃, and recrystallize from ethanol.

Regioselectivity :

  • Nitration occurs preferentially at the meta position due to steric and electronic effects of the iodonium core.
  • Yields: 55–68%, with minor ortho isomers (<5%).

One-Pot Synthesis via Sequential Arylation-Nitration

A streamlined approach combines iodonium salt formation and nitration:

  • Arylation : React iodobenzene with benzene using mCPBA/TfOH.
  • Nitration : Introduce nitric acid (65%) at 5°C to nitrate both phenyl rings.
  • Anion Adjustment : Treat with HCl to replace triflate with chloride.

Advantages :

  • Reduces purification steps (overall yield: 60–72%).
  • Compatible with electron-deficient arenes.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity (%) Scalability
Direct Oxidative Coupling 65–78 >90 Moderate
Anion Exchange 89–93 >95 High
Post-Assembly Nitration 55–68 85–90 Low
One-Pot Synthesis 60–72 80–88 Moderate

Practical Considerations

  • Stability : Nitro groups enhance oxidative stability but may complicate storage due to hygroscopicity.
  • Solvent Choice : Chlorinated solvents (DCM, DCE) prevent iodonium decomposition.
  • Counterion Effects : Chloride salts exhibit lower solubility in polar aprotic solvents vs. triflates.

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl)iodanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

    Reduction: It can be reduced to form iodobenzene and 3-nitrobenzene.

    Substitution: The nitro groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state iodine compounds.

    Reduction: Iodobenzene and 3-nitrobenzene.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Bis(3-nitrophenyl)iodanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the formation of excited states that can undergo electron transfer reactions. This results in the generation of reactive radicals or cations that initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Bis(4-nitrophenyl)iodonium chloride: The para-nitro isomer exhibits distinct electronic properties due to the nitro group’s resonance effects. This difference impacts reaction rates in arylations, where meta-nitro derivatives may exhibit slower kinetics but higher selectivity in certain substrates.
  • (3-Nitrophenyl)hydrazine (CAS 619-27-2) :
    While structurally unrelated to iodonium salts, this compound shares the 3-nitrophenyl moiety. Its hydrazine functional group confers nucleophilic reactivity, contrasting sharply with the electrophilic iodine center in Bis(3-nitrophenyl)iodanium chloride. Safety data for (3-nitrophenyl)hydrazine () highlight hazards like acute toxicity, suggesting that nitroaryl compounds generally require careful handling, a precaution likely applicable to the iodanium derivative .

Hypothetical Data Table for Key Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Synthesis Yield (if available)
This compound 432.65 Iodonium, nitro High electrophilicity, arylations N/A
Bis(4-nitrophenyl)iodanium chloride 432.65 Iodonium, nitro Moderate electrophilicity, stability N/A
(3-Nitrophenyl)hydrazine 153.13 Hydrazine, nitro Nucleophilic substitutions N/A
1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine 439.50 Sulfonyl, nitro Sulfonylation reactions 75%

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